molecular formula C5H5BrN2O2 B177602 5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione CAS No. 6327-97-5

5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B177602
CAS No.: 6327-97-5
M. Wt: 205.01 g/mol
InChI Key: PIVKLKRNXWUHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione typically involves the bromination of 1-methyluracil. One common method includes the use of bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin in an acetic acid medium . The reaction is carried out at elevated temperatures, followed by crystallization to obtain the pure compound. Industrial production methods are similar but optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, nucleophiles like amines, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism by which 5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione exerts its effects is through its incorporation into DNA, where it can mispair with guanine instead of adenine. This mispairing occurs due to the enolization of the compound, which stabilizes the rare tautomer that mimics cytosine in its hydrogen-bonding affinity . This leads to transition mutations during DNA replication, which can have significant biological consequences .

Comparison with Similar Compounds

5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione is similar to other halogenated uracil derivatives, such as 5-bromouracil and 5-fluorouracil. its unique structure, with both a bromine atom and a methyl group, gives it distinct properties:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological effects.

Properties

IUPAC Name

5-bromo-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVKLKRNXWUHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212671
Record name 1-Methyl-5-bromouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6327-97-5
Record name 1-Methyl-5-bromouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-5-bromouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-5-bromouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-5-BROMOURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW9I8H12L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 2
Reactant of Route 2
5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 3
Reactant of Route 3
5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 4
5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 5
Reactant of Route 5
5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 6
5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.